

A Comprehensive Technical Guide to the Physicochemical Properties of Copper (II) Neodecanoate

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Compound of Interest		
Compound Name:	Copper neodecanoate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of copper (II) neodecanoate. It is intended to serve as a critical resource for professionals in research, development, and pharmaceutical sciences who utilize or are exploring the applications of this organometallic compound. This document details the compound's structural characteristics, thermal behavior, and solubility, supported by experimental protocols and logical workflows.

Chemical Identity and Structure

Copper (II) neodecanoate is a metal-organic compound consisting of a central copper (II) ion coordinated by two neodecanoate ligands.[1][2] Neodecanoic acid is a branched-chain carboxylic acid, which imparts significant hydrophobic properties to the complex, influencing its solubility and applications.[1] The compound is formally named copper(2+) bis(7,7-dimethyloctanoate).[1]

Structurally, the copper (II) center typically adopts a square planar or distorted octahedral geometry.[1] Each neodecanoate ligand coordinates to the copper ion in a bidentate fashion through the oxygen atoms of the carboxylate group.[1]

Physicochemical Data Summary



The quantitative physicochemical properties of copper (II) neodecanoate are summarized in the table below. These values are compiled from various sources and represent the compound's key physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C20H38CuO4	[1][2][3]
Molecular Weight	406.03 - 406.1 g/mol	[1][2][3][4]
Appearance	Dark green liquid or blue-green solid	[1][3]
Density	~0.95 g/cm³ (liquid form); 1.08 g/cm³ (at 20°C)	[1][5]
Melting Point	Decomposes above 220°C	[1][2]
Boiling Point	110°C (solvent-dependent); 265.6°C at 760 mmHg	[1][3][6]
Flash Point	121.3°C	[6]
Solubility	Miscible in toluene and xylene; Insoluble or difficult to mix in water.	[1][3][7]
Decomposition Temp.	Initial decomposition at ~220°C; complete by ~230-250°C	[2][8]
CAS Registry Numbers	68084-48-0, 50315-14-5	[2][4]
IUPAC Name	copper; 7,7-dimethyloctanoate	[2][3]

Experimental Protocols

This section details the methodologies for the synthesis and thermal analysis of copper (II) neodecanoate, reflecting common laboratory and industrial practices.

This protocol describes a common method for synthesizing copper (II) neodecanoate with high purity by first forming a sodium salt of neodecanoic acid.[2]



Step I: Formation of Sodium Neodecanoate

- Neutralization: Dissolve 46.5 g of sodium hydroxide (NaOH) in 1 L of deionized water in a suitable reaction vessel.
- Acid Addition: In a separate beaker, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
- Reaction: Slowly add the methanolic neodecanoic acid solution to the NaOH solution while stirring continuously.
- Heating: Heat the mixture to 50°C and maintain stirring for 1 hour to ensure the complete formation of sodium neodecanoate.[2]

Step II: Formation of Copper (II) Neodecanoate

- Copper Salt Preparation: Dissolve 70 g of copper (II) nitrate (Cu(NO₃)₂) in 1 L of deionized water.
- Precipitation: Add the copper (II) nitrate solution to the sodium neodecanoate solution from Step I.
- Reaction: Maintain the reaction temperature at 50°C with continuous stirring for 1 hour to facilitate the double displacement reaction, precipitating copper (II) neodecanoate.[2]
- Extraction: After the reaction is complete, perform a liquid-liquid extraction of the copper (II)
 neodecanoate product using xylene as the organic solvent.[2]
- Purification: The crude product can be further purified by recrystallization from ethanol or hexane to yield a product with >95% purity.[1]

Thermogravimetric analysis is crucial for determining the thermal stability and decomposition profile of copper (II) neodecanoate, which is particularly important for its application in conductive inks.[2]

• Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of copper (II) neodecanoate into a TGA sample pan (typically alumina or platinum).

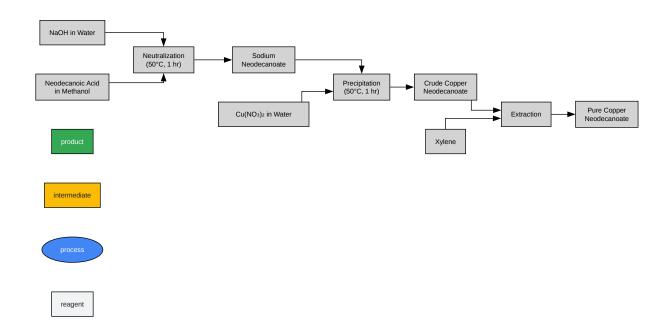


- Instrument Setup: Place the sample pan into the TGA furnace.
- Atmosphere Control: Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reducing atmosphere (e.g., 3% H₂ in nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
- Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
- Data Acquisition: Record the sample weight as a function of temperature.
- Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The onset temperature of weight loss indicates the beginning of decomposition. Copper (II) neodecanoate typically shows an initial decomposition stage around 220°C and a second stage around 230°C, corresponding to the complete transformation to metallic copper.[2][8]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving copper (II) neodecanoate.

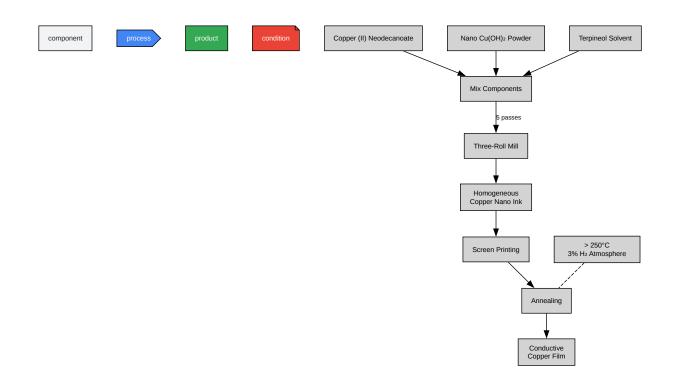




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Caption: Workflow for the synthesis of Copper (II) Neodecanoate.

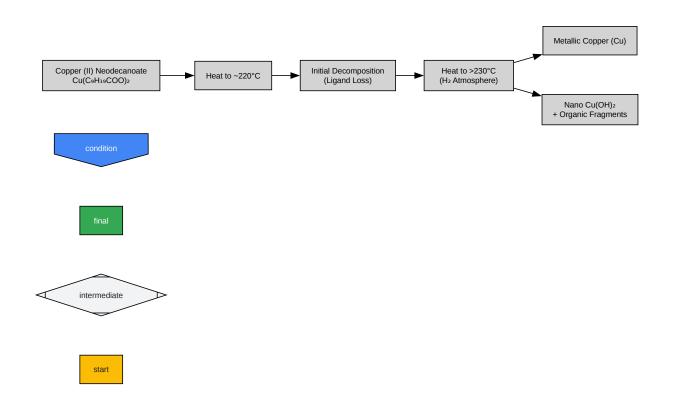




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Caption: Preparation of conductive nano ink from Copper (II) Neodecanoate.[2]





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Caption: Thermal decomposition pathway of Copper (II) Neodecanoate.[2]

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